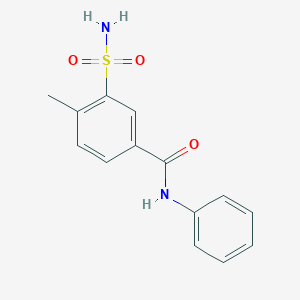

4-methyl-N-phenyl-3-sulfamoylbenzamide

Description

Significance of the Sulfamoylbenzamide Scaffold in Modern Chemical Research

The sulfamoylbenzamide core is of great interest in medicinal chemistry and materials science. Its derivatives have been investigated for a wide range of biological activities. For instance, various sulfamoylbenzamide derivatives have been synthesized and evaluated as potent inhibitors of enzymes like human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases), which are involved in physiological and pathological processes such as thrombosis, diabetes, inflammation, and cancer. rsc.orgnih.govuaeu.ac.ae

Furthermore, this chemical class has been pivotal in the development of capsid assembly modulators (CAMs) for the hepatitis B virus (HBV). nih.govnih.govresearchgate.net These compounds can interfere with the viral replication cycle by inducing the formation of non-viable or empty viral capsids. nih.govnih.gov The structural features of the sulfamoylbenzamide scaffold, including its ability to participate in hydrogen bonding and other non-covalent interactions, are crucial for its binding to biological targets. nih.gov

The versatility of the sulfamoylbenzamide structure also allows for the introduction of various substituents, enabling chemists to fine-tune the physicochemical properties and biological activity of the resulting molecules. researchgate.net

Historical Context and Evolution of Sulfamoylbenzamide Chemistry

The chemistry of sulfonamides, a key component of the sulfamoylbenzamide scaffold, has a rich history dating back to the discovery of the antibacterial properties of prontosil (B91393) in the 1930s. This discovery ushered in the era of sulfa drugs and laid the foundation for the development of a vast number of sulfonamide-containing compounds. nih.gov

Over the years, the synthesis and modification of benzamide (B126) derivatives have also been extensively explored. The combination of these two important pharmacophores into the sulfamoylbenzamide structure has led to the exploration of new chemical space and the discovery of novel biological activities. Early research often focused on simple derivatives, but with advancements in synthetic methodologies, more complex and highly functionalized sulfamoylbenzamides have been created. nih.govresearchgate.net The evolution of this chemical class has been driven by the continuous search for new therapeutic agents with improved efficacy and selectivity. nih.govnih.gov

Overview of Current Research Trajectories for Sulfamoylbenzamide Derivatives

Current research on sulfamoylbenzamide derivatives is vibrant and multifaceted. A significant area of focus is the development of novel antiviral agents, particularly for the treatment of chronic hepatitis B. nih.govnih.govresearchgate.net Researchers are designing and synthesizing new sulfamoylbenzamide-based CAMs with improved potency and pharmacokinetic profiles. nih.govnih.gov One notable example that has entered clinical trials is NVR 3-778, a sulfamoylbenzamide derivative. nih.gov

Another major research avenue is the design of selective enzyme inhibitors. For example, sulfamoylbenzamides are being investigated as inhibitors of carbonic anhydrases, with some derivatives showing high affinity and selectivity for specific isoforms like CAIX, a target for anticancer drugs. acs.orgnih.gov Additionally, research continues into their potential as inhibitors of h-NTPDases for the treatment of various diseases. rsc.orgnih.govuaeu.ac.ae

Furthermore, scientists are exploring their utility as activators of enzymes like glucokinase, which could have implications for the treatment of type 2 diabetes. researchgate.net The design of novel inhibitors for signaling pathways, such as the STAT3 pathway which is implicated in cancer, is another active area of investigation for N-substituted sulfamoylbenzamide derivatives. nih.gov These research efforts highlight the ongoing importance and therapeutic potential of the sulfamoylbenzamide chemical class.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-phenyl-3-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10-7-8-11(9-13(10)20(15,18)19)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUQJXWAFNJBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl N Phenyl 3 Sulfamoylbenzamide and Its Analogues

General Synthetic Routes to the Sulfamoylbenzamide Framework

The construction of the sulfamoylbenzamide core relies on well-established and versatile reactions in organic chemistry. The primary challenge lies in the sequential and efficient formation of the sulfonamide and amide bonds to a central benzoic acid scaffold.

Strategies for Sulfonamide Bond Formation

The sulfonamide functional group is a crucial component of many pharmaceutical compounds. nih.gov Its synthesis is a well-documented area of organic chemistry. thieme-connect.com

The most classic and widely used method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govthieme-connect.comrsc.org This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The general process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

A common precursor for compounds like 4-methyl-N-phenyl-3-sulfamoylbenzamide is a substituted benzoic acid, which can be converted to the corresponding sulfonyl chloride. For instance, 2-fluorobenzoic acid can be treated with chlorosulfonic acid to yield the sulfonyl chloride intermediate. nih.gov This intermediate can then react with various amines to form the sulfonamide moiety. nih.gov

Alternative methods for sulfonamide synthesis have been developed to avoid the often harsh conditions required for preparing sulfonyl chlorides. researchgate.net These include:

Reaction with N-silylamines: Sulfonyl chlorides react efficiently with N-silylamines to produce sulfonamides in high yields. This method can be performed with equimolar reactants and sometimes even without a solvent. nih.gov

Oxidative Coupling: Direct oxidative coupling of thiols and amines offers a more atom-economical route to sulfonamides. rsc.org

Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can serve as a source for the sulfonyl group in multicomponent reactions to generate sulfonamides. thieme-connect.com

Methodologies for Amide Bond Coupling

The formation of the amide bond is another cornerstone of organic synthesis, particularly in the preparation of biologically active molecules. luxembourg-bio.com This step typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. luxembourg-bio.com

For the synthesis of sulfamoylbenzamides, this involves coupling a substituted 3-sulfamoylbenzoic acid with an amine, such as aniline (B41778). A plethora of coupling reagents are available to facilitate this transformation, often used in conjunction with additives that can improve efficiency and reduce side reactions like racemization. luxembourg-bio.comluxembourg-bio.com

Commonly used coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic reagents that activate carboxylic acids by forming an O-acylisourea intermediate. luxembourg-bio.comresearchgate.netmdpi.com These are often used with additives like N-hydroxybenzotriazole (HOBt). mdpi.com

Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and are known for their rapid reaction times and high yields. nih.gov

Thionyl Chloride: A more direct, though often harsher, method involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). This acyl chloride then readily reacts with an amine to form the amide. researchgate.net

The choice of coupling reagent and reaction conditions can be substrate-dependent, and screening may be necessary to find the optimal conditions for a specific sulfamoylbenzoic acid and amine pair. luxembourg-bio.com

Table 1: Common Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Typical Additive |

|---|---|---|---|

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | N-Hydroxybenzotriazole (HOBt) |

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | 1-Hydroxy-7-azabenzotriazole (HOAt) |

| Onium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Diisopropylethylamine (DIPEA) |

| Acid Halide Forming | Thionyl Chloride | SOCl₂ | Not applicable |

Multi-Component Reaction Approaches to Sulfamoylbenzamides

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like sulfamoylbenzamides by combining three or more reactants in a single step. acs.org This approach is highly atom-economical and can rapidly generate diverse molecular libraries. acs.orgresearchgate.net

While direct MCRs for this compound are not extensively documented, related MCRs for constructing sulfonamides have been reported. For example, a three-component reaction involving aryldiazotetrafluoroborates, a sulfur dioxide surrogate (DABSO), and an amine can yield sulfonamide compounds. thieme-connect.com Another palladium-catalyzed three-component reaction of sulfonamides, aldehydes, and arylboronic acids has been used to generate α-arylamines. organic-chemistry.org These principles suggest the potential for developing a convergent MCR to assemble the sulfamoylbenzamide scaffold directly.

Targeted Synthesis of this compound

The specific synthesis of this compound requires a regiocontrolled approach to ensure the correct placement of the methyl, sulfamoyl, and N-phenylcarboxamide groups on the benzene (B151609) ring.

A logical synthetic pathway starts with 4-methylbenzoic acid (p-toluic acid). The key steps are:

Chlorosulfonation: Electrophilic aromatic substitution on 4-methylbenzoic acid with chlorosulfonic acid introduces the chlorosulfonyl (-SO₂Cl) group.

Sulfonamide Formation: The resulting 3-(chlorosulfonyl)-4-methylbenzoic acid is reacted with a suitable amine (in this case, ammonia (B1221849) or a protected amine) to form the sulfonamide (-SO₂NH₂).

Amide Formation: The carboxylic acid group of the 3-sulfamoyl-4-methylbenzoic acid intermediate is then activated and coupled with aniline to form the final product.

A variation of this route involves first converting the 3-(chlorosulfonyl)-4-methylbenzoic acid to its methyl ester. chemicalbook.com This ester can then be reacted with an amine to form the sulfonamide, followed by coupling with aniline and subsequent hydrolysis if necessary, although direct amidation is more common.

Optimization of Reaction Conditions and Yields

A study on the synthesis of N-phenylbenzamide derivatives used DIC and HOBt in dichloromethane (B109758) (CH₂Cl₂) for the amide coupling step, followed by an aqueous workup. mdpi.com For the synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the sulfonamide formation was achieved using p-toluenesulfonyl chloride and 4-methylbenzylamine (B130917) in dichloromethane with pyridine (B92270) as the base, yielding a 42% crystallized product after 24 hours at room temperature. nih.gov While specific yield data for each step in the synthesis of this compound is not consolidated in a single report, the yields for analogous reactions provide a benchmark. For instance, the conversion of 3-(chlorosulfonyl)-4-methylbenzoic acid to its methyl ester has been reported with a 60% yield. chemicalbook.com

Table 2: Example Yields for Analogous Synthetic Steps

| Reaction Step | Reactants | Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Esterification | 3-(Chlorosulfonyl)-4-methylbenzoic acid, Methanol | Thionyl chloride, reflux | Methyl 3-(chlorosulfonyl)-4-methylbenzoate | 60% | chemicalbook.com |

| Sulfonamide Formation | p-Toluenesulfonyl chloride, 4-Methylbenzylamine | Pyridine, Dichloromethane, rt, 24h | 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | 42% | nih.gov |

| Amide Coupling | 3-Amino-4-methoxybenzoic acid, Various amines | DIC, HOBt, Dichloromethane | N-Arylbenzamide derivatives | Not specified | mdpi.com |

Regioselective Synthesis Considerations

The most critical aspect of the synthesis is controlling the position of the substituents on the aromatic ring. The starting material, 4-methylbenzoic acid, dictates the regiochemical outcome of the key chlorosulfonation step.

The benzene ring has two directing groups:

The methyl group (-CH₃) is an activating, ortho, para-director.

The carboxylic acid group (-COOH) is a deactivating, meta-director.

During electrophilic aromatic substitution (chlorosulfonation), the incoming electrophile (chlorosulfonium ion, ClSO₂⁺) will be directed to a position that is electronically and sterically favored. In 4-methylbenzoic acid, the positions ortho to the methyl group are 3 and 5. The positions meta to the carboxylic acid group are also 3 and 5. Therefore, both groups direct the incoming substituent to the same positions.

Position 3 is sterically less hindered than position 5 (which is flanked by both the methyl and carboxyl groups). As a result, the chlorosulfonation of 4-methylbenzoic acid proceeds with high regioselectivity to place the chlorosulfonyl group at the C-3 position, yielding the desired 3-(chlorosulfonyl)-4-methylbenzoic acid intermediate. This inherent directing effect of the starting material is fundamental to the successful targeted synthesis of this compound.

Derivatization Strategies for Structural Diversity

The generation of diverse analogues of this compound is pivotal for exploring the chemical space around this scaffold. Derivatization strategies are primarily focused on modifying three key regions of the molecule: the N-phenyl ring, the sulfamoyl group, and the benzamide (B126) backbone. By systematically altering these positions, chemists can modulate the electronic, steric, and lipophilic properties of the resulting compounds.

Exploration of Substituent Effects on the Core Scaffold

The systematic introduction of various substituents onto the N-phenyl ring and the toluoyl moiety of the this compound scaffold has been a key strategy to probe structure-activity relationships. The electronic nature and steric bulk of these substituents can significantly influence the conformation of the molecule and its interactions with biological targets.

For instance, the substitution on the N-phenyl ring has been extensively studied in related sulfamoylbenzamide derivatives. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can increase the electron density of the phenyl ring, potentially enhancing pi-stacking interactions. Conversely, the incorporation of electron-withdrawing groups, like halogens (-F, -Cl, -Br) or nitro groups (-NO₂), can alter the acidity of the amide N-H and influence hydrogen bonding capabilities.

A generalized scheme for the synthesis of such derivatives often starts from a suitable 4-methyl-3-sulfamoylbenzoic acid precursor. This precursor can be activated, for example, as an acid chloride, and then reacted with a series of substituted anilines to yield the desired N-phenyl-sulfamoylbenzamide analogues. The availability of a wide range of substituted anilines makes this a highly versatile approach for generating a library of compounds with diverse substitution patterns on the N-phenyl ring.

| Substituent on N-phenyl ring | Position | Expected Electronic Effect | Potential Steric Hindrance |

| -OCH₃ | para | Electron-donating | Low |

| -Cl | meta | Electron-withdrawing | Medium |

| -NO₂ | para | Strong electron-withdrawing | Low |

| -CH₃ | ortho | Electron-donating | High |

| -CF₃ | para | Strong electron-withdrawing | Medium |

Incorporation of Heterocyclic Moieties and Functional Groups

Commonly employed heterocyclic replacements for the N-phenyl ring include pyridyl, pyrimidinyl, and thiazolyl groups. For example, replacing the N-phenyl group with a pyridine ring introduces a basic nitrogen atom, which can engage in specific hydrogen bonding interactions or be protonated under physiological conditions, thereby altering the solubility and pharmacokinetic profile of the compound. The synthesis of such heteroaromatic analogues typically involves the coupling of the 4-methyl-3-sulfamoylbenzoyl chloride with the corresponding aminopyridine or other aminoheterocycle.

Furthermore, functional groups can be introduced on the sulfamoyl moiety. While the parent compound has an unsubstituted -SO₂NH₂ group, this can be derivatized to secondary or tertiary sulfonamides (-SO₂NHR or -SO₂NR₂). The nature of the R group(s) can be varied extensively, from simple alkyl chains to more complex cyclic or aromatic systems. This modification significantly impacts the acidity and hydrogen bonding capacity of the sulfonamide group, which is often a critical pharmacophoric element.

The synthetic route to these sulfonamide derivatives usually involves the reaction of a 4-methyl-3-(chlorosulfonyl)benzoyl chloride intermediate with the desired primary or secondary amine. This two-step, one-pot reaction is an efficient way to generate a wide array of N-substituted sulfamoylbenzamides.

| Heterocyclic Moiety (replacing N-phenyl) | Key Feature | Potential Impact |

| Pyridine | Basic nitrogen atom | Altered solubility, new H-bond acceptor |

| Thiazole | 5-membered ring with S and N | Different ring electronics and steric profile |

| Pyrimidine | Two nitrogen atoms in a 6-membered ring | Multiple H-bond acceptors, potential for bidentate interactions |

| Indole | Fused bicyclic aromatic heterocycle | Extended planar system for pi-stacking |

Stereochemical Control in Analog Synthesis

When chiral centers are introduced into the analogues of this compound, stereochemical control becomes a crucial aspect of the synthesis. The three-dimensional arrangement of atoms can have a profound effect on the biological activity of a molecule, as stereoisomers often exhibit different affinities for their biological targets.

Chirality can be introduced in several ways, for instance, by using a chiral amine in the amide formation step or by incorporating a substituent with a stereocenter on either the benzoyl or the N-phenyl part of the molecule. For example, if a chiral amine such as (R)- or (S)-alpha-methylbenzylamine is used instead of aniline, a pair of diastereomers will be formed. The synthesis and separation of these diastereomers are essential to evaluate their biological activities independently.

Asymmetric synthesis methodologies can be employed to selectively produce one enantiomer over the other. This can be achieved by using chiral catalysts or chiral auxiliaries during the key bond-forming reactions. For instance, a chiral auxiliary attached to the amine or the carboxylic acid could direct the stereochemical outcome of the amide coupling reaction. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

Another approach involves the resolution of a racemic mixture. This can be done by classical methods, such as fractional crystallization of diastereomeric salts formed with a chiral resolving agent, or by chromatographic techniques using a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) with a CSP is a powerful tool for both the analytical and preparative scale separation of enantiomers.

The absolute configuration of the separated enantiomers is typically determined by X-ray crystallography or by comparison with standards of known stereochemistry. The careful control and characterization of stereochemistry are indispensable for a thorough understanding of the structure-activity relationship of chiral analogues of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Sulfamoylbenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural confirmation of 4-methyl-N-phenyl-3-sulfamoylbenzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit a series of distinct signals corresponding to the various protons in its structure.

The protons on the phenyl ring attached to the amide nitrogen are expected to appear in the aromatic region of the spectrum. The ortho-, meta-, and para-protons will have characteristic chemical shifts and splitting patterns due to spin-spin coupling. Similarly, the protons on the substituted benzoyl ring will give rise to a set of signals, with their chemical shifts influenced by the electron-withdrawing sulfamoyl group and the electron-donating methyl group. The methyl group protons will appear as a sharp singlet in the upfield region. The amide (N-H) and sulfonamide (SO₂NH₂) protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (Phenyl ring) | 7.10 - 7.60 | Multiplet | - |

| Aromatic H (Benzoyl ring) | 7.80 - 8.50 | Multiplet | - |

| Amide NH | 9.00 - 10.50 | Broad Singlet | - |

| Sulfonamide NH₂ | 7.00 - 8.00 | Broad Singlet | - |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the typical range for sp²-hybridized carbons, with their specific shifts influenced by the attached substituents. The carbon of the methyl group will be found in the upfield aliphatic region.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C (Phenyl ring) | 120 - 140 |

| Aromatic C (Benzoyl ring) | 125 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods used to establish connectivity between different nuclei, which is crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.govyoutube.com

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak corresponding to the one-bond C-H coupling.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). youtube.comlibretexts.org This technique is particularly valuable for identifying the connectivity around quaternary (non-protonated) carbons, such as the carbonyl carbon and the substituted aromatic carbons. For instance, a correlation between the methyl protons and the aromatic carbon to which the methyl group is attached would be expected.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.com For this compound (C₁₄H₁₄N₂O₃S), HRMS would be used to confirm the exact mass of the molecular ion, thereby verifying its elemental composition and distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 291.0798 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after chemical derivatization to produce more volatile analogues. researchgate.net This technique is particularly useful for assessing the purity of the compound and identifying any volatile impurities.

Derivatization, for instance through methylation or silylation of the acidic N-H protons of the amide and sulfonamide groups, increases the volatility of the compound, making it amenable to GC separation. The separated components are then introduced into the mass spectrometer, which provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum can provide structural information about the parent molecule and any impurities present. Common fragmentation pathways for related N-phenyl benzenesulfonamides include the loss of SO₂. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a rapid and non-destructive tool for identifying the key functional groups within a molecule. These techniques probe the vibrational motions of chemical bonds, with each type of bond and functional group giving rise to characteristic absorption or scattering peaks at specific frequencies. While specific experimental spectra for this compound are not widely reported in publicly available literature, the expected spectral features can be reliably predicted based on the known vibrational frequencies of its constituent amide, sulfonamide, and substituted aromatic moieties.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of this compound is expected to be dominated by strong, characteristic bands from the amide and sulfonamide groups.

Key expected absorption bands include:

N-H Stretching: Two distinct N-H stretching vibrations are anticipated. The amide N-H stretch typically appears in the range of 3300-3100 cm⁻¹, while the sulfonamide N-H stretch is also found in this region. In the solid state, hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be found just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

C=O Stretching (Amide I band): A very strong and sharp absorption corresponding to the carbonyl (C=O) stretch of the amide group is one of the most prominent features in the spectrum, typically occurring in the region of 1680-1630 cm⁻¹. Its exact position is sensitive to the electronic environment and hydrogen bonding.

N-H Bending (Amide II band): This band, arising from a combination of N-H in-plane bending and C-N stretching, is found between 1570-1515 cm⁻¹ and is characteristic of secondary amides.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two very strong and distinct stretching bands: an asymmetric stretch (νₐₛ SO₂) typically between 1350-1300 cm⁻¹ and a symmetric stretch (νₛ SO₂) between 1160-1120 cm⁻¹. These are highly reliable diagnostic peaks for the sulfonamide functional group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide N-H | Stretching | 3300 - 3100 | Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H | Stretching | 2975 - 2850 | Weak-Medium |

| Amide C=O | Stretching (Amide I) | 1680 - 1630 | Strong |

| Amide N-H | Bending (Amide II) | 1570 - 1515 | Medium-Strong |

| Sulfonamide S=O | Asymmetric Stretching | 1350 - 1300 | Strong |

| Sulfonamide S=O | Symmetric Stretching | 1160 - 1120 | Strong |

Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information on molecular vibrations that complements IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, the following Raman shifts are expected:

Aromatic Ring Vibrations: The benzene (B151609) rings will show characteristic "ring breathing" modes, which are often strong in Raman spectra, typically appearing in the 1600-1580 cm⁻¹ and ~1000 cm⁻¹ regions.

S=O Symmetric Stretching: The symmetric stretch of the sulfonyl group (SO₂) is expected to be particularly intense in the Raman spectrum, appearing in the 1160-1120 cm⁻¹ range. The asymmetric stretch is typically weaker in Raman.

C-S and S-N Stretching: Vibrations associated with the C-S and S-N bonds of the sulfonamide group would also be observable, typically in the fingerprint region below 1000 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, including how they pack together and interact in the crystal lattice.

Although a specific crystal structure for this compound is not available in the primary literature, analysis of closely related N-aryl sulfonamides and benzamides allows for a detailed prediction of its likely structural characteristics. nih.govopenaccessjournals.com To perform this analysis, a suitable single crystal of the compound would be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to compute an electron density map, from which the atomic positions can be determined.

Based on similar small organic molecules, the compound would be expected to crystallize in a common centrosymmetric (e.g., P-1, P2₁/c) or non-centrosymmetric (e.g., P2₁2₁2₁) space group. nsf.gov The unit cell parameters would define the dimensions of the repeating crystalline unit.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-25 |

| β (°) | ~90-105 |

| Volume (ų) | ~1500-2000 |

| Z (Molecules/Unit Cell) | 4 |

Note: The data in the table above is hypothetical and serves to illustrate the typical parameters obtained from a single crystal X-ray diffraction experiment for a molecule of this type.

The crystal packing of this compound would be primarily governed by a network of intermolecular hydrogen bonds. The amide and sulfonamide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O and S=O).

Hydrogen Bonding: It is highly probable that the amide N-H group would form a hydrogen bond with a highly electronegative acceptor, such as the carbonyl oxygen of a neighboring molecule or one of the sulfonyl oxygens. Similarly, the sulfonamide N-H can act as a donor. These interactions often lead to the formation of well-defined supramolecular patterns, such as chains or dimers. nih.govnih.gov For example, pairs of molecules can link via N-H···O=C hydrogen bonds to form centrosymmetric dimers.

π-π Stacking: The presence of two aromatic rings (the phenyl and methyl-benzoyl groups) introduces the possibility of π-π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to the stability of the crystal packing.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic or methyl C-H donors and oxygen acceptors, are also expected to play a significant role in consolidating the three-dimensional crystal structure. nih.gov

Chromatographic Methods for Purification and Purity Analysis

Chromatography is an indispensable tool for the separation, purification, and quantitative analysis of organic compounds like this compound. The choice of technique depends on the scale and analytical goal.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for large-scale separation. researchgate.net A small spot of the compound is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a suitable solvent mixture (mobile phase). The retention factor (Rf) value helps in identifying the compound and assessing its purity. For a molecule of moderate polarity like this sulfamoylbenzamide, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically effective. researchgate.net

Column Chromatography: For the purification of the compound on a preparative scale, column chromatography is the standard method. tcichemicals.com The crude product is loaded onto a column packed with a stationary phase (usually silica gel), and a solvent system, often determined by prior TLC analysis, is passed through the column to elute the desired compound, separating it from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds. It offers high resolution and sensitivity, making it the preferred method for final purity assessment. For sulfonamides, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netnih.gov In this mode, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, such as a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic rings exhibit strong absorbance. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of sulfamoylbenzamide derivatives due to its high resolution, sensitivity, and quantitative accuracy. wu.ac.th For a compound such as "this compound," reversed-phase HPLC is the most common and effective mode of separation.

Detailed Research Findings:

In a typical reversed-phase HPLC method for the analysis of aromatic sulfonamides, a C18 or C8 stationary phase is employed. cabidigitallibrary.orgnih.gov These non-polar columns offer excellent retention and separation capabilities for moderately polar compounds like sulfamoylbenzamides. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.netrsc.org The composition of the mobile phase can be optimized through either isocratic or gradient elution to achieve the desired separation. rsc.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is particularly useful for separating complex mixtures containing compounds with a wide range of polarities. cabidigitallibrary.org

For the detection of "this compound," a UV-Vis or photodiode array (PDA) detector is commonly used. cabidigitallibrary.orgresearchgate.net The aromatic rings and amide functional group within the molecule provide strong chromophores, allowing for sensitive detection at specific wavelengths, typically in the range of 254-280 nm. nih.govrsc.org In some cases, pre-column derivatization with a fluorescent tag, such as fluorescamine, can be employed to enhance detection sensitivity, particularly for trace-level analysis. researchgate.net

The development of a robust HPLC method would involve the systematic evaluation of different columns, mobile phase compositions, and flow rates to achieve optimal separation of "this compound" from potential impurities, such as starting materials (e.g., 4-methyl-3-sulfamoylbenzoic acid and aniline) or side-products. Method validation according to established guidelines would ensure the linearity, accuracy, precision, and robustness of the analytical procedure. rsc.org

Below is a hypothetical data table illustrating a potential HPLC method for the analysis of "this compound" and its separation from related substances.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with PDA Detector |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) cabidigitallibrary.org |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B |

| Flow Rate | 1.0 mL/min cabidigitallibrary.org |

| Column Temperature | 30 °C rsc.org |

| Detection Wavelength | 265 nm cabidigitallibrary.org |

| Injection Volume | 10 µL |

Hypothetical Chromatographic Data

| Compound | Retention Time (min) |

| 4-methyl-3-sulfamoylbenzoic acid | 3.5 |

| Aniline (B41778) | 5.2 |

| This compound | 12.8 |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique that plays a crucial role in the research of sulfamoylbenzamide compounds. nih.gov It is frequently used to monitor the progress of synthesis reactions, identify fractions from column chromatography, and determine the purity of the final product. nih.govsilicycle.com For "this compound," TLC provides a quick assessment of the reaction's completeness by visualizing the consumption of starting materials and the formation of the desired product.

Detailed Research Findings:

In the context of synthesizing sulfamoylbenzamides, TLC is typically performed on silica gel plates (Silica Gel 60 F254), which act as the stationary phase. nih.govsilicycle.com The separation is achieved by developing the plate in a sealed chamber containing an appropriate mobile phase. The choice of the eluent system is critical for achieving good separation. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent such as ethyl acetate or dichloromethane (B109758). researchgate.net

For aromatic sulfonamides and benzamides, various solvent systems have proven effective. A mixture of chloroform (B151607) and an alcohol like tert-butanol (B103910) or ethanol (B145695) can provide good resolution. usda.gov For instance, a mobile phase of chloroform:tert-butanol (80:20 v/v) has been used for the separation of sulfonamides. The polarity of the solvent system can be fine-tuned to optimize the retardation factor (Rf) values of the spots, aiming for values between 0.2 and 0.8 for effective separation. researchgate.net

Visualization of the separated spots on the TLC plate can be accomplished by several methods. Since "this compound" contains aromatic rings, it is expected to be UV active, allowing for visualization under a UV lamp at 254 nm. nih.govsilicycle.com Additionally, staining reagents can be used for visualization. Fluorescamine, for example, reacts with the primary amino group of any unreacted aniline and can also be used to visualize sulfonamides, producing fluorescent spots under UV light. Other general-purpose stains like iodine vapor or permanganate (B83412) solution can also be employed.

The following data table provides examples of TLC systems that could be applicable for monitoring the synthesis of "this compound."

| Parameter | System 1 | System 2 |

| Stationary Phase | Silica Gel 60 F254 nih.govsilicycle.com | Silica Gel 60 F254 nih.govsilicycle.com |

| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) researchgate.net | Chloroform / Methanol (9:1, v/v) |

| Visualization | UV Light (254 nm) silicycle.com | Iodine Vapor |

Hypothetical TLC Data (Rf values)

| Compound | Rf (System 1) | Rf (System 2) |

| 4-methyl-3-sulfamoylbenzoic acid | 0.10 | 0.25 |

| Aniline | 0.65 | 0.70 |

| This compound | 0.45 | 0.55 |

Computational and Theoretical Chemistry Studies of Sulfamoylbenzamide Compounds

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like 4-methyl-N-phenyl-3-sulfamoylbenzamide, DFT calculations are instrumental in predicting molecular geometry, electronic properties, and reactivity. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-31G(d,p) basis set to achieve a balance between accuracy and computational cost. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the minimum energy arrangement of atoms in a molecule. For sulfamoylbenzamide derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. nih.gov Studies on structurally similar compounds, such as 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, reveal that the molecule is often bent at the sulfonamide nitrogen atom, with a C—SO2—NH—C torsion angle of approximately 56.7°. researchgate.net The conformation of the N-C bond in the C—SO2—NH—C segment typically exhibits gauche torsion angles relative to the S=O bonds. researchgate.net Furthermore, the dihedral angle between the two benzene (B151609) rings is a critical parameter, with values around 83.9° observed in related structures, indicating a non-planar conformation. researchgate.net These optimized geometries are crucial for understanding how the molecule will fit into a biological target's binding site.

Table 1: Representative Theoretical Geometric Parameters for a Sulfonamide Moiety This table presents typical bond lengths and angles for a sulfonamide core structure, as determined by DFT calculations on analogous molecules. The exact values for this compound would require specific calculation.

| Parameter | Typical Calculated Value (Å or °) | Reference Molecule |

|---|---|---|

| S=O Bond Length | ~1.43 Å | Aryl Sulfonamides |

| S-N Bond Length | ~1.63 Å | 4-methyl-N-(phenyl)-benzenesulfonamide |

| S-C (Aryl) Bond Length | ~1.77 Å | Aryl Sulfonamides |

| O=S=O Bond Angle | ~119.5° | Aryl Sulfonamides |

| C-S-N Bond Angle | ~107° | 4-methyl-N-(naphthalene-1-yl)benzenesulfonamide |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations for sulfonamide derivatives show that charge transfer occurs within the molecule. nih.govnih.gov For instance, in a related compound, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and a chloro-substituted phenyl ring, with a calculated energy gap of 4.0106 eV. malayajournal.org This analysis helps predict which parts of the molecule are likely to be involved in chemical reactions and binding interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Sulfonamide This table provides an example of HOMO, LUMO, and energy gap values calculated for a related sulfonamide compound using DFT. Specific values for this compound would vary.

| Parameter | Energy (eV) | Reference Compound |

|---|---|---|

| EHOMO | -5.2822 | 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole |

| ELUMO | -1.2715 | 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole |

| Energy Gap (ΔE) | 4.0106 | 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactivity. uni-muenchen.de It is invaluable for identifying sites for electrophilic and nucleophilic attack, as well as predicting hydrogen bonding interactions. researchgate.netnih.gov In an MEP map, different colors represent different values of electrostatic potential; typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.dewalisongo.ac.id For sulfonamide-containing molecules, MEP analysis often reveals negative potential concentrated around the oxygen atoms of the sulfonyl group (SO2) and other electronegative atoms, marking them as likely hydrogen-bond acceptors. researchgate.netresearchgate.net Conversely, positive potential is often found around the amide (N-H) proton, identifying it as a hydrogen-bond donor site. nih.gov This visual representation of charge distribution is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential for predicting ligand-target interactions and is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target.

Binding Site Analysis and Identification of Key Residues

Docking simulations of sulfamoylbenzamide derivatives into the active sites of various protein targets have successfully identified key intermolecular interactions. For example, when docked against human ecto-nucleoside triphosphate diphosphohydrolase 1 (h-NTPDase1), a potent inhibitor from this class showed interactions with several key amino acid residues, including Trp450, Asp54, and Tyr63, through hydrogen bonding. Other interactions like van der Waals forces and π-alkyl/π-π stacking with residues such as Phe360 and Ile182 were also observed.

In another context, N-Phenyl-3-sulfamoyl-benzamide derivatives have been investigated as inhibitors of the Hepatitis B Virus (HBV) capsid protein. Docking studies revealed that these compounds bind in a pocket at the interface between two protein subunits. Key residues identified in this binding site include D29, L30, T33, W102, and V124. A crucial hydrogen bond is often formed between the amide nitrogen of the ligand and the backbone of Thr128, highlighting a critical interaction for binding.

Prediction of Binding Affinities and Orientations

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often represented by a docking score or a calculated binding energy. researchgate.net A more negative docking score generally indicates a stronger and more favorable binding interaction. These predictions, while not always perfectly correlated with experimental values, provide a valuable means of ranking compounds and prioritizing them for synthesis and biological testing. For example, in silico studies of various inhibitors often show a good correlation between the calculated docking scores and experimentally determined inhibitory concentrations (IC50) or inhibition constants (Ki). researchgate.net

The orientation of the ligand within the binding pocket provides a three-dimensional model of the complex. This allows researchers to visualize how different parts of the molecule interact with specific amino acid residues. For instance, the phenyl ring of a sulfamoylbenzamide derivative might fit into a hydrophobic pocket, while the sulfonamide group engages in hydrogen bonding with polar residues at the protein surface. This detailed understanding of binding orientation is fundamental to structure-activity relationship (SAR) studies, where modifications to the ligand's structure are made to improve its affinity and selectivity for the target.

Table 3: Representative Molecular Docking Results for Sulfonamide-Based Inhibitors This table summarizes docking information for inhibitors against different protein targets, illustrating the types of data generated from these simulations.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (Example) |

|---|---|---|---|

| Sulfamoylbenzamide Derivative | h-NTPDase1 | Trp450, Asp54, Tyr63, Phe360 | IC50 = 2.88 ± 0.13 μM |

| N-Phenyl-3-sulfamoyl-benzamide Derivative | HBV Capsid Protein | D29, L30, T33, W102, V124, T128 | EC50 = 0.8 ± 0.2 μM |

| Cyclic Sulfonamide Derivative | SARS-CoV-2 3CLpro | GLN192, ALA194, VAL186, MET165 | Total-score = 5.66 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. nih.gov For sulfamoylbenzamide compounds, MD simulations provide critical insights into their conformational dynamics and the stability of their interactions with biological targets, such as enzymes or viral proteins. nih.govnih.gov These simulations can rationalize structure-activity relationships (SARs) and reveal key interactions within the binding pocket, offering a guide for the rational design of more effective drugs. nih.gov

A primary application of MD simulations is to assess the stability of a ligand-protein complex once the sulfamoylbenzamide compound has bound to its target protein. The interaction between ligands and proteins often leads to changes in the protein's thermal stability. nih.gov The stability of this complex is crucial for sustained biological activity. Key metrics evaluated during these simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, as well as the Radius of Gyration (Rg) of the protein.

| Simulation Time (ns) | Protein Backbone RMSD (nm) | Ligand RMSD (nm) | Protein Radius of Gyration (Rg) (nm) | Interpretation |

|---|---|---|---|---|

| 0 | 0.00 | 0.00 | 1.80 | Start of simulation, reference point. |

| 10 | 0.15 | 0.08 | 1.82 | Initial equilibration, minor structural adjustments. |

| 50 | 0.25 | 0.12 | 1.81 | System reaching stability, small fluctuations. |

| 100 | 0.26 | 0.13 | 1.81 | Complex is stable, ligand remains bound. |

MD simulations go beyond static pictures, allowing researchers to explore the dynamic nature of how a ligand binds to its target. nih.gov Proteins are not rigid structures; they exist as an ensemble of different conformations. nih.gov The binding of a ligand like a sulfamoylbenzamide derivative can occur through different mechanisms, such as "conformational selection," where the ligand preferentially binds to a pre-existing, favorable protein conformation, or "induced fit," where the initial binding event causes the protein to change its shape to better accommodate the ligand. nih.gov

These simulations can map the entire binding and unbinding process, revealing intermediate states and different possible binding poses. nih.gov This information is vital for understanding why certain derivatives of a compound have higher affinity and activity than others. For example, simulations can show that a ligand induces a conformational change in the protein that results in an exceptionally stable binding state, which may only dissociate after a very long time. nih.gov This dynamic understanding helps in designing compounds that can achieve and maintain the most effective binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For sulfamoylbenzamide derivatives, QSAR studies are instrumental in predicting the activity of newly designed molecules before they are synthesized, saving significant time and resources. nih.gov

The core of QSAR is the development of a predictive model. This is achieved by taking a dataset of sulfamoylbenzamide analogues with known biological activities (e.g., enzyme inhibition, antiviral effects) and calculating a wide range of molecular descriptors for each compound. researchgate.netnih.gov Using statistical techniques like Multiple Linear Regression (MLR), a model is generated that links the descriptors to the activity. nih.gov

The quality and predictive power of a QSAR model are assessed using several statistical metrics. The correlation coefficient (r²) indicates how well the model fits the training data, while the predicted correlation coefficient (r²pred) or cross-validated correlation coefficient (Q²) measures its ability to predict the activity of new, unseen compounds. researchgate.netnih.gov A robust and predictive QSAR model will have high values for these metrics, demonstrating its utility in guiding drug design. researchgate.net The availability of large, curated bioassay databases has become an indispensable resource for developing accurate and reliable predictive models. researchgate.net These models can be used to screen virtual libraries of compounds, prioritizing those predicted to be most active for synthesis and testing. youtube.com

A key outcome of QSAR modeling is the identification of the specific molecular properties, or "descriptors," that have the most significant influence on biological activity. nih.gov These descriptors can be broadly categorized as topological (2D), conformational (3D), electronic, or physicochemical. nih.gov

By analyzing the final QSAR equation, researchers can determine which features are beneficial or detrimental to the activity of sulfamoylbenzamide compounds. For example, a model might reveal that the presence of an electron-donating group like a methyl group (CH3) on a phenyl ring enhances activity, while certain spatial arrangements or a high degree of hydrophobicity might decrease it. researchgate.net This knowledge provides direct, actionable insights for lead optimization, allowing medicinal chemists to modify the structure of this compound to improve its therapeutic profile.

| Descriptor Type | Example Descriptor | Information Encoded | Potential Influence on Activity |

|---|---|---|---|

| Topological (2D) | Wiener Index | Molecular branching and compactness. | Can relate to how the molecule fits into a binding pocket. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capability; molecular reactivity. | Influences the ability to form charge-transfer or covalent interactions. |

| Physicochemical | LogP | Lipophilicity/hydrophobicity. | Affects membrane permeability and binding to hydrophobic pockets. |

| Conformational (3D) | Molecular Surface Area | The size and shape of the molecule. | Governs steric interactions and the quality of fit with the target. |

Advanced Predictive Computational Approaches in Sulfamoylbenzamide Design

The design of novel sulfamoylbenzamide compounds is increasingly driven by advanced computational approaches that go beyond traditional QSAR and MD simulations. taylorandfrancis.com These cutting-edge methods leverage artificial intelligence (AI), machine learning, and physics-based simulations to accelerate the drug discovery process, enhance accuracy, and reduce costs. nih.govtaylorandfrancis.com

Machine learning and AI algorithms can build highly precise predictive models for a wide range of properties, including pharmacological activity, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. nih.govtaylorandfrancis.com These models learn from vast datasets of chemical and biological information to identify complex patterns that are not apparent through simpler analyses. researchgate.net

Other advanced techniques include:

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods offer highly precise predictions of binding energies and reaction mechanisms by treating the most critical part of the system (e.g., the ligand and the active site) with high-level quantum mechanics and the rest of the protein with more efficient classical mechanics. nih.gov

De Novo Drug Design: These algorithms can generate entirely new molecular structures that are optimized to fit a specific target's binding site and possess desirable drug-like properties. universiteitleiden.nl

Collectively, these computational innovations are creating a paradigm shift in drug design, enabling the development of next-generation sulfamoylbenzamide-based therapeutics in a more efficient, accurate, and cost-effective manner. nih.govemanresearch.org

Molecular and Biochemical Mechanisms of Action of Sulfamoylbenzamide Derivatives

Enzyme Inhibition Studies: Carbonic Anhydrases (CAs)

Sulfonamide-based compounds are a well-established class of inhibitors for zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Derivatives of sulfamoylbenzamide have been investigated for their ability to selectively target various human (h) CA isoforms.

Isozyme Selectivity Profiling against Human CA Isoforms (e.g., hCA I, II, IV, IX)

The inhibitory activity of sulfamoylbenzamide derivatives has been evaluated against several physiologically significant human CA isoforms. These isoforms, including the cytosolic hCA I and hCA II, the membrane-bound hCA IV, and the tumor-associated hCA IX, exhibit different sensitivities to these inhibitors based on the specific chemical structure of the compound.

Studies on benzamide-4-sulfonamides show that these compounds are highly effective inhibitors. While the cytosolic hCA I is generally less sensitive to inhibition, isoforms hCA II, VII, and the tumor-related hCA IX are often inhibited in the low nanomolar or even subnanomolar ranges. nih.gov For instance, a series of benzamide-4-sulfonamides demonstrated inhibition constants (Kᵢ) ranging from 5.3 to 334 nM against hCA I, while showing potent inhibition of hCA IX with Kᵢ values between 8.0 and 26.0 nM. nih.gov Similarly, other related sulfonamides have shown Kᵢ values against hCA I and hCA II in the nanomolar range. researchgate.netmdpi.com The selectivity for the tumor-associated isoform hCA IX over the ubiquitous cytosolic isoforms is a key goal in the development of anticancer agents. nih.gov Research on methyl 5-sulfamoyl-benzoates identified compounds with high affinity and selectivity for CAIX. nih.gov The diverse substitution patterns on the benzamide (B126) scaffold allow for the development of isoform-selective inhibitors. nih.govnih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., Kᵢ determination)

Kinetic studies are crucial for quantifying the potency of sulfamoylbenzamide derivatives. The inhibition constant, Kᵢ, provides a measure of the affinity of the inhibitor for the enzyme. For many sulfamoylbenzamide derivatives, these values are in the nanomolar range, indicating potent inhibition.

For example, a series of benzamide-4-sulfonamides were tested against four human CA isoforms, with the following results for selected compounds:

hCA I: Kᵢ values ranged from 5.3 nM to 334 nM. nih.gov

hCA II: Kᵢ values were in the low nanomolar range, with some compounds showing subnanomolar activity. nih.gov

hCA VII: Inhibition was observed in the low nanomolar range. mdpi.com

hCA IX: Potent inhibition was recorded with Kᵢ values as low as 8.0 nM. nih.gov

This data highlights that structural modifications to the sulfamoylbenzamide backbone significantly influence the kinetic parameters of inhibition across different CA isoforms.

Table 1: Inhibition Constants (Kᵢ) of Representative Benzamide-4-Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|---|

| Derivative 1 | 334 | 15.3 | 8.8 | 26.0 |

| Derivative 2 | 5.3 | 0.64 | Not Reported | 9.3 |

| Derivative 3 | 87.6 | 384.3 | 13.5 | Not Reported |

| Acetazolamide (Standard) | 250 | 12.0 | 2.5 | 25.8 |

Data synthesized from multiple studies on related derivatives. nih.govmdpi.com

Molecular Basis of CA Inhibition and Zinc Coordination

The primary mechanism of action for sulfamoylbenzamide inhibitors involves the direct interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. researchgate.net The sulfonamide moiety (—SO₂NH₂) must first be deprotonated to its anionic form (—SO₂NH⁻) to act as an effective inhibitor.

Enzyme Inhibition Studies: Human Ectonucleotidases (h-NTPDase Isoforms)

Beyond their effects on carbonic anhydrases, sulfamoylbenzamide derivatives have emerged as a promising class of inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.

Selective Inhibition Profiles Across h-NTPDase1, 2, 3, and 8

A series of sulfamoylbenzamide derivatives have been synthesized and screened for their inhibitory activity against four key h-NTPDase isoforms: h-NTPDase1, 2, 3, and 8. rsc.org These studies revealed that specific substitutions on the sulfamoylbenzamide scaffold can lead to compounds with high potency and selectivity for particular isoforms. nih.gov

For example, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was identified as the most potent inhibitor of h-NTPDase1, with a half-maximal inhibitory concentration (IC₅₀) of 2.88 µM. rsc.orgnih.gov This same compound also showed significant activity against h-NTPDase3 (IC₅₀ = 0.72 µM). nih.gov Other derivatives showed preferential inhibition of h-NTPDase2, such as compounds 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide) and 3j (5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide), which had IC₅₀ values of 0.27 µM and 0.29 µM, respectively. nih.gov Furthermore, selective inhibition of h-NTPDase8 was achieved with compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid), which displayed an IC₅₀ of 0.28 µM. rsc.orgnih.gov

Table 2: Inhibitory Activity (IC₅₀, µM) of Representative Sulfamoylbenzamide Derivatives Against h-NTPDase Isoforms.

| Compound | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 |

|---|---|---|---|---|

| Derivative 2d | >50 | >50 | 10.31 ± 1.03 | 0.28 ± 0.07 |

| Derivative 3f | >50 | 0.27 ± 0.08 | >50 | >50 |

| Derivative 3i | 2.88 ± 0.13 | 24.31 ± 1.09 | 0.72 ± 0.11 | 10.34 ± 0.89 |

| Derivative 3j | >50 | 0.29 ± 0.07 | 1.09 ± 0.04 | >50 |

| Suramin (Standard) | 7.64 ± 0.94 | 22.10 ± 1.10 | 12.30 ± 0.90 | 18.00 ± 1.20 |

Data from a study on sulfamoylbenzamide derivatives. nih.gov

Mechanistic Insights into NTPDase Inhibition

To understand the molecular basis of the observed inhibitory activity, molecular docking studies have been performed. researchgate.net These computational models predict the plausible binding modes of the most potent sulfamoylbenzamide inhibitors within the catalytic sites of the h-NTPDase isoforms. nih.gov

The docking simulations suggest that the inhibitors position themselves within the enzyme's active site, forming significant interactions with key amino acid residues. researchgate.net For instance, the analysis of potent inhibitors like compound 3i with h-NTPDase1 and h-NTPDase3, and compound 3f with h-NTPDase2, revealed interactions with amino acids in the catalytic pocket. These interactions, which can include hydrogen bonds and hydrophobic contacts, stabilize the enzyme-inhibitor complex and justify the experimentally observed in vitro inhibition results. nih.govresearchgate.net The specific nature and pattern of these interactions are believed to be the basis for the isoform selectivity demonstrated by different derivatives. nih.gov

Enzyme Inhibition Studies: Potassium Channels (ROMK) and Aspartic Proteases (Cathepsin D)

Sulfamoylbenzamide derivatives have been investigated for their inhibitory effects on various enzymes, demonstrating distinct mechanisms of action against specific ion channels and proteases.

The 3-sulfamoylbenzamide (B74759) scaffold has been identified as a novel series of inhibitors for the renal outer medullary potassium (ROMK) channel, a key component in potassium homeostasis in the kidney. nih.gov A high-throughput screening campaign identified a 3-sulfamoylbenzamide compound as an inhibitor of thallium (Tl+) flux, a surrogate for potassium ion conductance, in cells expressing human ROMK. nih.gov The initial hit compound demonstrated modest potency but was notable for its minimal inhibition of related potassium channels like Kir2.1 and Kir4.1, as well as the hERG channel, indicating a favorable selectivity profile. nih.gov

Subsequent optimization of this lead compound led to the development of derivatives with improved potency and well-balanced Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These studies establish the sulfamoylbenzamide framework as a viable starting point for developing selective ROMK inhibitors. nih.gov

| Target | Assay | IC50 / Ki |

|---|---|---|

| Human ROMK | Tl+ Flux | 6.5 µM (IC50) |

| hERG | Radioligand Binding | > 40 µM (Ki) |

Derivatives of sulfamoylbenzamide have been identified as selective inhibitors of Cathepsin D, a lysosomal aspartic protease implicated in conditions such as breast cancer. nih.govresearchgate.net Cathepsin D and other aspartic proteases utilize a pair of aspartic acid residues (e.g., Asp33 and Asp231 in Cathepsin D) in their catalytic site to hydrolyze peptide bonds. viamedica.plcreative-diagnostics.com Enzyme inhibition assays revealed that several sulfamoylbenzamide compounds act as selective inhibitors of Cathepsin D, while remaining inactive against Plasmepsin-II, another aspartic protease. nih.gov

The most potent compound identified in one study was N-(3-chlorophenyl)-2-sulfamoylbenzamide, with a half-maximal inhibitory concentration (IC50) of 1.25 µM. nih.gov Molecular docking studies suggest that the superior inhibitory activity against Cathepsin D compared to Plasmepsin-II is due to more favorable binding interactions within the enzyme's catalytic site. nih.gov These inhibitors are thought to bind to the active site, preventing the enzyme from interacting with its natural protein substrates. scbt.com

| Compound | IC50 (µM) | Docking Score (Cathepsin D) |

|---|---|---|

| N-(3-chlorophenyl)-2-sulfamoylbenzamide | 1.25 | -35.1 ± 0.13 |

| Other Tested Derivatives | 1.25 - 2.0 | -29.9 ± 1.16 to -35.1 ± 0.13 |

Modulation of Protein Assembly: Hepatitis B Virus (HBV) Capsid Protein Interactions

A primary mechanism of action for 4-methyl-N-phenyl-3-sulfamoylbenzamide and related derivatives is the modulation of Hepatitis B Virus (HBV) capsid assembly. nih.govnih.govnih.gov These compounds are classified as Capsid Assembly Modulators (CAMs), which represent a novel class of antiviral agents that target the HBV core protein (HBc). nih.govmdpi.com

Sulfamoylbenzamide (SBA) derivatives function as Class-II CAMs. nih.gov The normal assembly of the HBV nucleocapsid involves the packaging of a pregenomic RNA (pgRNA) and the viral DNA polymerase within a shell composed of 120 core protein dimers. nih.govasm.org SBA compounds disrupt this critical process by interfering with the encapsidation of the pgRNA-polymerase complex. nih.govmdpi.comgoogle.comresearchgate.net This action does not prevent the core proteins from assembling; instead, it leads to the formation of "empty" capsids, which are devoid of the viral genome and are therefore non-infectious. nih.govasm.org

Mechanistic studies show that these compounds dose-dependently inhibit the formation of pgRNA-containing nucleocapsids. nih.gov In some cases, treatment with specific SBA derivatives can also lead to the formation of aberrant, non-icosahedral structures, such as long tubular or rod-shaped particles, further highlighting their role in misdirecting the assembly process. nih.govmdpi.com

By preventing the proper formation of replication-competent nucleocapsids, sulfamoylbenzamide derivatives effectively halt the HBV replication cycle at a crucial stage. nih.govasm.org The nucleocapsid is the site of reverse transcription, where the pgRNA is converted into the viral DNA genome. nih.gov By blocking the encapsidation of pgRNA, these CAMs prevent the synthesis of new viral DNA. nih.govgoogle.com

Screening studies have demonstrated that SBA derivatives significantly reduce the amount of cytoplasmic HBV DNA in cell-based assays. nih.govnih.gov This antiviral activity is potent, with some fluorine-substituted derivatives showing submicromolar efficacy. nih.gov A key advantage of this mechanism is that it remains effective against HBV variants that have developed resistance to nucleos(t)ide analogues, which target the viral DNA polymerase directly. nih.gov

The antiviral activity of sulfamoylbenzamide derivatives stems from their direct interaction with the HBV core protein (HBc). nih.govasm.org Structural and molecular docking studies have revealed that these compounds bind to a conserved hydrophobic pocket located at the interface between two core protein dimers. nih.govasm.orgmdpi.com This binding site is often referred to as the heteroaryldihydropyrimidine (HAP) pocket. asm.org

Binding within this pocket strengthens the dimer-dimer interaction, altering the kinetics and thermodynamics of capsid assembly. researchgate.netmdpi.com This allosteric modulation induces conformational changes in the core protein subunits, which ultimately leads to the misdirection of assembly. asm.org Specific molecular interactions have been identified; for example, the benzamide oxygen of one derivative forms a key hydrogen bond with the amino acid Trp102, while other parts of the molecule form additional hydrogen bonds with residues like Tyr118 and Thr128 and interact with a hydrophobic pocket formed by Pro25, Leu30, Thr33, Ile105, Ser106, and Val124. nih.gov

Elucidation of Specific Ligand-Target Binding Interactions at the Molecular Level

The molecular mechanism of action for sulfamoylbenzamide derivatives, including this compound, is primarily understood through computational modeling and X-ray crystallography studies, particularly in the context of their activity as antiviral agents. shd-pub.org.rsnih.gov Research has focused on their role as capsid assembly modulators of the Hepatitis B virus (HBV), revealing specific, non-covalent interactions that are crucial for their inhibitory function. nih.govnih.gov These studies provide a detailed picture of how these molecules bind to their biological targets at an atomic level.

Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been instrumental in identifying the key binding modes of N-phenyl-3-sulfamoyl-benzamide derivatives with the HBV core protein (HBc). shd-pub.org.rs These computational analyses highlight the importance of hydrogen bonds, hydrophobic interactions, and electrostatic effects in the ligand-receptor complex. shd-pub.org.rs The models explain how specific modifications to the sulfamoylbenzamide scaffold can enhance or diminish antiviral activity by altering these interactions. shd-pub.org.rs

Detailed binding interactions have been elucidated for potent sulfamoylbenzamide-based HBV capsid assembly modulators. nih.gov These compounds target the interface between HBc protein dimers, a critical site for capsid assembly. nih.gov The binding of these ligands induces a conformational change in the protein that leads to the formation of non-capsid polymers, thereby disrupting the normal viral replication cycle. nih.gov

Key interactions observed in computational studies with a representative sulfamoylbenzamide derivative (Compound 3 in a 2021 study) and the HBV capsid protein include several critical hydrogen bonds. nih.gov The oxygen atom of the benzamide group forms a hydrogen bond with the tryptophan residue Trp102, while the nitrogen of the same group interacts with Threonine 128. nih.gov Furthermore, an amino group on the central aromatic ring establishes an advantageous hydrogen bond with Tyrosine 118. nih.gov

In addition to hydrogen bonding, hydrophobic interactions play a significant role in the stability of the ligand-target complex. nih.gov A substituted phenyl group on the ligand, for instance, typically binds within a hydrophobic pocket formed by several amino acid residues, including Pro25, Leu30, Thr33, Ile105, and Ser106 from one protein chain and Val124 from an adjacent chain. nih.gov These interactions are fundamental to the molecule's ability to lock the protein dimers in a conformation that prevents proper capsid formation. nih.gov

The structural analysis of related compounds further underscores the importance of specific molecular geometries. researchgate.net X-ray crystallography of N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide, an isomer of the subject compound, reveals the planarity of the amide group and the specific dihedral angles between the aromatic rings. researchgate.net The crystal structure is stabilized by a network of N—H⋯O hydrogen bonds and extensive π–π interactions between aromatic rings. researchgate.net While these are intramolecular and intermolecular interactions within a crystal, they provide insight into the inherent bonding capabilities of the sulfamoylbenzamide scaffold that can be leveraged in ligand-target binding.

Interactive Data Tables

Table 1: Summary of Key Molecular Interactions for Sulfamoylbenzamide Derivatives This table outlines the principal types of non-covalent interactions identified in computational studies that govern the binding of sulfamoylbenzamide derivatives to the HBV capsid protein. shd-pub.org.rsnih.gov

| Interaction Type | Key Structural Feature of Ligand | Contributing Amino Acid Residues (Example) |

| Hydrogen Bonding | Benzamide Oxygen | Trp102 |

| Hydrogen Bonding | Benzamide Nitrogen | Thr128 |

| Hydrogen Bonding | Central Ring Amino Group | Tyr118 |

| Hydrophobic Interactions | Substituted Phenyl Group | Pro25, Leu30, Thr33, Ile105, Ser106, Val124 |

| Electrostatic Effects | Sulfamoyl and Benzamide Groups | General electrostatic surface of the binding pocket |

| π-π Interactions | Aromatic Rings | Aromatic residues in the binding site |